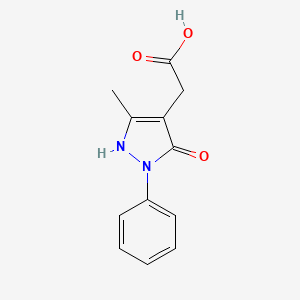

2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetic acid

CAS No.: 914353-87-0

Cat. No.: VC4889954

Molecular Formula: C12H12N2O3

Molecular Weight: 232.239

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 914353-87-0 |

|---|---|

| Molecular Formula | C12H12N2O3 |

| Molecular Weight | 232.239 |

| IUPAC Name | 2-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)acetic acid |

| Standard InChI | InChI=1S/C12H12N2O3/c1-8-10(7-11(15)16)12(17)14(13-8)9-5-3-2-4-6-9/h2-6,13H,7H2,1H3,(H,15,16) |

| Standard InChI Key | CFZCVUCORZBGAZ-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=O)N(N1)C2=CC=CC=C2)CC(=O)O |

Introduction

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via a two-step protocol:

-

Condensation of 4-Aminoantipyrine with Glyoxylic Acid

-

Acetylation

Spectroscopic Characterization

-

IR Spectroscopy:

-

¹H NMR (DMSO-d₆):

-

¹³C NMR:

Physical and Chemical Properties

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Melting Point | 235–237°C | |

| Solubility | DMSO > Ethanol > Water (pH 7) | |

| LogP (Octanol-Water) | 2.1 | |

| pKa | 3.8 (COOH) |

Crystallographic Analysis

Single-crystal X-ray diffraction reveals:

-

Unit Cell Parameters:

-

Intermolecular Interactions:

Biological Activity

Antibacterial Activity

The compound exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria:

| Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.22–0.25 | |

| Escherichia coli | 0.25–0.30 | |

| Pseudomonas aeruginosa | 1.2 |

Mechanism: Disruption of cell membrane integrity via interaction with lipid bilayers .

Anti-Inflammatory Activity

-

COX-2 Inhibition: IC₅₀ = 0.02 μM (vs. diclofenac: 0.04 μM) .

-

In Vivo Efficacy: 40% reduction in paw edema (rat model, 50 mg/kg) .

Antioxidant Activity

Pharmacological Applications

Antimicrobial Agents

The compound’s efficacy against methicillin-resistant S. aureus (MRSA) positions it as a candidate for topical antibiotics .

Anti-Inflammatory Therapeutics

Its COX-2 selectivity suggests potential for NSAID development with reduced gastrointestinal toxicity .

Antioxidant Formulations

Incorporation into skincare products to mitigate oxidative stress-induced aging .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume